Synthesis and characterization of Azepan-1-ylacetic acid hydrochloride
Synthesis and characterization of Azepan-1-ylacetic acid hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of Azepan-1-ylacetic acid hydrochloride
Abstract
Azepan-1-ylacetic acid hydrochloride is a substituted glycine derivative built upon the azepane (hexamethyleneimine) scaffold. As a functionalized cyclic amine, it serves as a valuable building block in medicinal chemistry and drug development for the synthesis of more complex molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of Azepan-1-ylacetic acid hydrochloride, beginning with its precursor, azepane. The core of the synthesis involves a direct N-alkylation reaction, a fundamental transformation in organic chemistry. We will explore the causality behind the selection of reagents and conditions, emphasizing a self-validating protocol. Furthermore, this document details a complete analytical workflow for the structural confirmation and purity assessment of the final product, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous approach to the preparation and validation of this important chemical intermediate.
Introduction
Seven-membered heterocyclic compounds, particularly those containing nitrogen like azepane, are prevalent structures in a variety of biologically active molecules and commercially available drugs.[1] The modification of these scaffolds allows for the exploration of new chemical space in drug discovery programs. Azepan-1-ylacetic acid, a derivative of the simplest amino acid, glycine, introduces a carboxylic acid moiety onto the azepane ring, providing a key functional handle for further chemical elaboration, such as amide bond formation or esterification.[2][3] The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, making it a more convenient reagent for synthetic applications.
This guide presents a detailed examination of its synthesis and characterization, grounded in established chemical principles.
Table 1: Chemical Identity and Properties
| Property | Value | Reference |
| IUPAC Name | 2-(Azepan-1-yl)acetic acid hydrochloride | [4] |
| CAS Number | 90204-70-9 | [4] |
| Molecular Formula | C₈H₁₆ClNO₂ | [4][5] |
| Molecular Weight | 193.67 g/mol | [4][5] |
| Parent Compound (Free Acid) | Azepan-1-ylacetic acid | [6] |
| Parent CAS Number | 52703-80-7 | [6] |
| Parent Molecular Formula | C₈H₁₅NO₂ | [6] |
| Parent Molecular Weight | 157.21 g/mol | [6] |
Part I: Synthesis Methodology
Overview of Synthetic Strategy
The synthesis of Azepan-1-ylacetic acid hydrochloride is achieved through a two-stage process. The first stage involves the preparation of the key precursor, azepane, via the reduction of caprolactam. The second, and core, stage is the N-alkylation of the synthesized azepane with chloroacetic acid. This is a classic nucleophilic substitution (Sₙ2) reaction where the secondary amine nitrogen of azepane acts as the nucleophile, attacking the electrophilic carbon of chloroacetic acid and displacing the chloride leaving group. The reaction is typically performed in the presence of a base to neutralize the generated hydrochloric acid. The final step involves the deliberate formation of the hydrochloride salt to yield the stable, solid product.
Stage 1: Synthesis of Azepane (Precursor)
For a fully comprehensive process, control over the starting materials is paramount. While azepane can be procured commercially, its synthesis from inexpensive caprolactam is an efficient process.
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Causality of Method: The reduction of an amide (in caprolactam) to an amine (azepane) requires a potent reducing agent. A combination of a Lewis acid, such as anhydrous aluminum chloride (AlCl₃), and a hydride source, like sodium borohydride (NaBH₄), generates a complex that is highly effective for this transformation.[7] This method avoids the high pressures and heavy metal catalysts associated with some other reduction techniques, offering a more accessible laboratory-scale synthesis.[7]
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Experimental Protocol: Azepane Synthesis
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Inert Atmosphere: To a dry, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous tetrahydrofuran (THF). The use of an inert gas like nitrogen or argon is critical as the reagents are moisture-sensitive.[7]
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Reagent Addition: Cool the flask to 0 °C in an ice bath. Sequentially add anhydrous aluminum chloride and sodium borohydride. The molar ratio of caprolactam to Lewis acid to borohydride should be approximately 1:2.5:2.5.[7]
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Reaction: Allow the mixture to warm to room temperature and stir for 1 hour. Add caprolactam to the mixture.
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Reflux: Heat the reaction mixture to reflux (approximately 40–65 °C) for 6–10 hours to ensure the reaction goes to completion.[7]
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Quenching & Work-up: Cool the reaction back to 0 °C and carefully quench by the slow addition of water. Adjust the pH to ≥12 with a potassium hydroxide solution to ensure the azepane is in its free base form.
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Extraction & Purification: Extract the aqueous layer multiple times with dichloromethane. Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation to yield pure azepane.[7]
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Stage 2: Core Synthesis of Azepan-1-ylacetic acid hydrochloride
This stage involves the direct alkylation of the azepane nitrogen.
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Reaction Mechanism and Causality: The lone pair of electrons on the secondary amine of azepane is nucleophilic. It attacks the carbon atom bearing the chlorine in chloroacetic acid. Chloroacetic acid is an effective alkylating agent because the electronegative chlorine atom creates a partial positive charge on the adjacent carbon, making it susceptible to nucleophilic attack. Furthermore, the adjacent carboxylic acid group enhances the electrophilicity of this carbon.
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Choice of Base and Solvent: A base is required to neutralize the HCl that is formed as a byproduct, preventing it from protonating the starting amine and rendering it non-nucleophilic. An excess of the starting amine can serve as the base, which is a common strategy in "green" synthesis protocols using water as a solvent.[3] Alternatively, an inorganic base like potassium carbonate (K₂CO₃) can be used in an organic solvent like dimethylformamide (DMF) or acetone.[8] The choice of an aprotic polar solvent like DMF can accelerate Sₙ2 reactions.
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Final Salt Formation: The free acid product is often an oil or a low-melting solid that can be difficult to purify. Conversion to the hydrochloride salt is achieved by treating a solution of the free acid with hydrochloric acid. This protonates the basic azepane nitrogen, forming a stable, crystalline ammonium salt that can be easily isolated and purified by filtration and washing.[3]
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Detailed Experimental Protocol: Azepan-1-ylacetic acid hydrochloride
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Reagents and Equipment: Azepane, chloroacetic acid, deionized water, hydrochloric acid (1 M), acetone, round-bottom flask, magnetic stirrer, ice bath, rotary evaporator, filtration apparatus.
-
Reaction Setup: In a round-bottom flask, dissolve chloroacetic acid (1 equivalent) in a minimum amount of cold deionized water.[3]
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Addition: Cool the solution in an ice bath. Add a solution of azepane (2.2 equivalents) in cold water dropwise to the chloroacetic acid solution with constant stirring. The excess amine acts as both reactant and base.[3]
-
Reaction: Allow the mixture to stir for 24 hours, gradually warming to room temperature.[3]
-
Isolation of Crude Product: Remove the water completely using a rotary evaporator. A white precipitate, the crude free acid mixed with azepane hydrochloride, will be observed.[3]
-
Purification: Wash the resulting solid several times with cold acetone to remove unreacted starting materials and byproducts.
-
Salt Formation: Dissolve the washed solid in water and acidify to a pH of approximately 2 with 1 M hydrochloric acid.[3]
-
Final Product Isolation: Slowly evaporate the solvent at room temperature or by gentle heating to induce crystallization. The resulting white crystalline solid, Azepan-1-ylacetic acid hydrochloride, is collected by filtration, washed with a small amount of cold acetone, and dried under vacuum.
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Part II: Physicochemical Characterization
The identity and purity of the synthesized compound must be unequivocally confirmed through a series of orthogonal analytical techniques. Each technique provides a piece of the structural puzzle, and together they form a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.
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¹H NMR Analysis: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their connectivity. For Azepan-1-ylacetic acid hydrochloride in D₂O (which will cause the acidic OH and NH protons to exchange and disappear), the following signals are expected:
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Causality: The methylene protons alpha to the positively charged nitrogen and the carbonyl group (-N⁺H-CH₂-COOH) are the most deshielded aliphatic protons and will appear furthest downfield as a singlet. The protons on the azepane ring alpha to the nitrogen (-CH₂-N⁺H-CH₂-) will also be deshielded and appear as a multiplet. The remaining ring protons, being further from the electron-withdrawing nitrogen, will appear further upfield.
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Table 2: Predicted ¹H NMR Spectral Data (in D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.8 | Singlet | 2H | -N-CH₂ -COOH |
| ~3.2 - 3.4 | Multiplet | 4H | -CH₂ -N-CH₂ - (ring α-protons) |
| ~1.6 - 1.9 | Multiplet | 8H | -CH₂ -CH₂ -CH₂ - (ring β, γ-protons) |
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¹³C NMR Analysis: The carbon NMR spectrum indicates the number of non-equivalent carbon atoms in the molecule.
Table 3: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~170 - 175 | C =O (Carboxylic Acid) |
| ~55 - 60 | -N-C H₂-COOH |
| ~50 - 55 | -C H₂-N-C H₂- (ring α-carbons) |
| ~25 - 30 | Ring β, γ-carbons |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
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Causality: The presence of the carboxylic acid and the ammonium salt functionalities gives rise to highly characteristic absorption bands. The O-H bond of the carboxylic acid results in a very broad absorption over a wide range.[9] The C=O bond gives a sharp, strong absorption.[9] The N-H bond of the secondary ammonium salt will also produce a distinct stretching band.
Table 4: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500 - 3300 (very broad) | O-H stretch | Carboxylic Acid |
| 2200 - 2700 (broad) | N-H stretch | Secondary Ammonium Salt |
| ~2930, ~2850 | C-H stretch | Aliphatic CH₂ |
| 1700 - 1750 (strong, sharp) | C=O stretch | Carboxylic Acid |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming the molecular weight.
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Causality: In electrospray ionization (ESI) positive mode, the molecule will be detected as the protonated free acid. The hydrochloride salt itself is not observed. The instrument detects the cationic species [Azepan-1-ylacetic acid + H]⁺.
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Expected Result:
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Calculated m/z for [C₈H₁₅NO₂ + H]⁺: 158.11
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Observed Peak: A prominent peak should be observed at m/z ≈ 158.1.
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Safety and Handling
The parent compound, Azepan-1-ylacetic acid, is classified with GHS hazard statements indicating it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, should be followed at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This guide has detailed a robust and reproducible methodology for the synthesis of Azepan-1-ylacetic acid hydrochloride. The described protocol, rooted in fundamental principles of organic chemistry, provides a clear path from common starting materials to the purified final product. The multi-technique characterization workflow, employing NMR, IR, and MS, establishes a self-validating system to ensure the structural integrity and purity of the synthesized compound. This comprehensive approach provides researchers with the necessary tools and understanding to confidently prepare and utilize this versatile chemical building block in their scientific endeavors.
References
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Title: 1-Azepanylacetic acid Source: PubChem, National Institutes of Health URL: [Link]
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Title: Synthesis of cyclic and secondary acyclic glycine derivatives via visible-light induced C(sp3)−H alkylation by intermolecular charge transfer Source: Wiley Online Library URL: [Link]
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Title: Can anyone recommend how to do a reaction with chloroacetic acid or ethyl chloroacetate? Source: ResearchGate URL: [Link]
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Title: Composition of acetic acid determined by IR spectroscopy Source: ResearchGate URL: [Link]
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